molecular formula C13H12ClNO3 B15222302 3-(Benzyloxy)picolinic acid hydrochloride

3-(Benzyloxy)picolinic acid hydrochloride

Cat. No.: B15222302
M. Wt: 265.69 g/mol
InChI Key: IYESXUXIZCPKNQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)picolinic acid hydrochloride typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. One common method is the esterification of picolinic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)picolinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific ligands to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

3-(Benzyloxy)picolinic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and anticancer agent.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)picolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position, used in the synthesis of various pharmaceuticals.

Uniqueness

This structural modification allows for more diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

3-phenylmethoxypyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H11NO3.ClH/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H,15,16);1H

InChI Key

IYESXUXIZCPKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O.Cl

Origin of Product

United States

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